3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid is a key intermediate in the synthesis of Atorvastatin []. Atorvastatin is a drug used to lower cholesterol and reduce the risk of cardiovascular disease. This compound is a synthetic molecule not found naturally. Its significance lies in its role as a building block for the production of Atorvastatin.
3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid is a synthetic organic compound classified as an intermediate in the synthesis of pharmaceutical agents, particularly Atorvastatin, which is widely used for cholesterol management and cardiovascular disease prevention. This compound is not found naturally and serves as a crucial building block in medicinal chemistry.
The compound belongs to the class of 4-oxo-butanoic acid derivatives, characterized by a phenyl group and a fluorinated aromatic substituent. Its systematic name reflects its complex structure, which includes multiple functional groups that contribute to its reactivity and biological activity. The chemical formula of 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid is .
The synthesis of 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid typically involves a multi-step organic synthesis process. One common method includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Inert solvents such as dioxane or tetrahydrofuran are often utilized to facilitate the reactions without side reactions occurring .
The molecular structure of 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid has been elucidated using X-ray crystallography. The analysis reveals a complex arrangement of atoms featuring:
3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by the presence of electron-withdrawing groups (like fluorine), which can modulate its electrophilic character during reactions .
The mechanism of action for compounds like 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid primarily involves its role as an intermediate in the synthesis of Atorvastatin. Its structural features allow it to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.
Studies indicate that modifications on the phenyl rings can significantly affect the binding affinity and efficacy of the resulting drugs .
3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid is characterized by:
The compound exhibits properties such as:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) provide insights into its functional groups and molecular interactions .
The primary application of 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid lies in pharmaceutical research as an intermediate for synthesizing Atorvastatin. Its derivatives are also investigated for potential anti-inflammatory and anticancer activities, showcasing its versatility in medicinal chemistry .
The synthesis of β-keto acid derivatives like 3-(4-fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid relies heavily on Friedel-Crafts acylation, a cornerstone reaction for constructing C–C bonds on aromatic rings. This method involves reacting 4-fluorophenylacetic acid derivatives with cinnamoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the β-keto acid backbone [2] [5]. A critical advancement is the use of pre-formed acylium ion complexes, which minimize side reactions like electrophile rearrangement—a common limitation in Friedel-Crafts alkylation. For example, generating the acylium ion from methyl 3-(4-fluorophenyl)-2-methylacetoacetate prior to benzene ring attack ensures regioselective ketone formation at the para-position [5].
Alternative pathways include Claisen condensation between ethyl 4-fluorophenylacetate and ethyl phenylacetate, facilitated by strong bases (e.g., NaOEt). However, this route suffers from lower yields (~45%) due to enolate over-reactivity and requires stringent anhydrous conditions [8]. In contrast, TiCl₄-mediated cross-coupling of ketene silyl acetals with 4-fluorobenzoyl chloride achieves yields >80% by suppressing polyacylation [8].
Table 1: Comparison of Synthetic Routes for 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic Acid
Method | Catalyst/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C to RT | 75–85 | High regioselectivity, no rearrangement |
Claisen Condensation | NaOEt, anhydrous ethanol | 40–50 | Avoids Lewis acids |
TiCl₄-Coupling | Ketene silyl acetal, RT | 80–88 | Tolerance for moisture |
Optimization challenges focus on acid-sensitive substrates. Replacing AlCl₃ with milder FeCl₃ or BF₃·OEt₂ preserves electron-deficient aryl rings while maintaining 70% efficiency [4] [5]. Post-acylation hydrolysis of ester intermediates (e.g., methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoate) requires controlled NaOH addition (2M, 60°C) to prevent decarboxylation, yielding >95% pure acid [4].
The Friedel-Crafts acylation mechanism proceeds through discrete electrophile activation steps:
Catalyst selection dictates reaction efficiency. AlCl₃ (optimal at 1.2 equiv) fully coordinates the carbonyl oxygen of the product, necessitating a quenching workup with dilute HCl to liberate the ketone [4] [5]. In contrast, FeCl₃ and ZnCl₂ form weaker adducts, enabling direct isolation but requiring higher temperatures (80°C), which risks decomposition of the 4-fluorophenyl group [4].
Table 2: Catalyst Performance in 4-Oxo-4-phenylbutanoate Synthesis
Catalyst | Temperature | Reaction Time (h) | Byproduct Formation |
---|---|---|---|
AlCl₃ | 0–25°C | 1.5 | <5% (hydrolysis-dependent) |
BF₃·OEt₂ | 25°C | 3.0 | 10–15% (defluorination) |
FeCl₃ | 80°C | 0.5 | 8–12% (polyacylation) |
Solvent effects are pronounced: Non-polar media (e.g., CH₂Cl₂) accelerate acylium ion formation but limit substrate solubility. Nitromethane increases polarity, enhancing electrophilicity and reducing carbocationic side reactions [4]. For the fluorinated target, reaction homogeneity is critical—tetrahydrofuran (THF) co-solvents improve yields by 15% by solubilizing the 4-fluorophenyl precursor [4].
Deuterated derivatives of 3-(4-fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid enable tracer studies in metabolic pathways. Site-specific deuteration at the C-2 methyl group employs:
Metabolic D₂O labeling in vivo leverages body water as a deuterium source. Administering 30–50% D₂O to model organisms results in gradual D-incorporation into the target compound’s aliphatic positions via enzyme-mediated exchange (e.g., keto-enol tautomerism) [3] [6]. The labeling kinetics depend on:
Analytical challenges include resolving D-labeled isotopologues via LC-MS/MS or NanoSIMS. The C₂D⁻/C₂H⁻ polyatomic ion ratio (measured at m/z 26/25) serves as a proxy for D/H ratios in tissue sections, circumventing magnetic sector limitations in traditional MS [6]. For quantification, DOLGOReQ algorithms deconvolute overlapping isotopic envelopes arising from partial deuteration [3] [6].
Applications in flux analysis include tracking the compound’s role in kynurenine pathway modulation. Co-administering D₇-glucose with the deuterated acid reveals carbon flux diversion toward NAD⁺ biosynthesis in neuronal cells, quantified via ²H NMR [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1